(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

PPARalpha subtype selectivity species-selective agonism molecular recognition

(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 2110406-99-8) is an enantiomerically pure (R-configuration) alpha-methyl-substituted phenylpropanoic acid derivative bearing a para-trifluoromethyl group on the phenyl ring. It belongs to the class of 3-aryl propionic acids, a structural scaffold shared by numerous bioactive molecules, including certain nonsteroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists.

Molecular Formula C11H11F3O2
Molecular Weight 232.20 g/mol
Cat. No. B15298709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid
Molecular FormulaC11H11F3O2
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C11H11F3O2/c1-7(10(15)16)6-8-2-4-9(5-3-8)11(12,13)14/h2-5,7H,6H2,1H3,(H,15,16)/t7-/m1/s1
InChIKeyKOPLOHWBAJQCOI-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2R)-2-Methyl-3-[4-(Trifluoromethyl)phenyl]propanoic Acid: A Chiral Phenylpropanoic Acid Building Block


(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid (CAS 2110406-99-8) is an enantiomerically pure (R-configuration) alpha-methyl-substituted phenylpropanoic acid derivative bearing a para-trifluoromethyl group on the phenyl ring. It belongs to the class of 3-aryl propionic acids, a structural scaffold shared by numerous bioactive molecules, including certain nonsteroidal anti-inflammatory drugs (NSAIDs) and peroxisome proliferator-activated receptor (PPAR) agonists [1]. With a molecular formula of C11H11F3O2, a molecular weight of 232.20 Da, and a computed XLogP3-AA of 3.1, this compound serves as a versatile fluorinated chiral building block for medicinal chemistry and chemical biology research [2].

Why the (R)-Enantiomer of 2-Methyl-3-[4-(Trifluoromethyl)phenyl]propanoic Acid Cannot Be Interchanged with Its Analogs


Generic substitution fails for this compound because three structural features—absolute stereochemistry at the alpha-carbon, the positional attachment of the trifluoromethyl group on the phenyl ring, and the presence of the alpha-methyl substituent—each independently exert profound effects on molecular recognition, PPAR subtype activation, and synthetic utility. The (R)-configuration provides a specific spatial orientation of the methyl and carboxyl groups that differs from the (S)-enantiomer and the racemate, which is critical given that alpha-alkylphenylpropanoic acid PPAR agonists exhibit steep stereo structure-activity relationships (SAR) [1]. The para-CF3 substitution engages in a specific hydrophobic contact with Ile272 in the human PPARalpha ligand-binding domain, whereas meta-CF3 analogs lose this interaction and exhibit markedly reduced transactivation activity [2]. Furthermore, the alpha-methyl group introduces a chiral center absent in des-methyl analogs such as 3-[4-(trifluoromethyl)phenyl]propanoic acid, fundamentally altering both biological profile and downstream synthetic possibilities [3].

Quantitative Differentiation Evidence for (2R)-2-Methyl-3-[4-(Trifluoromethyl)phenyl]propanoic Acid Versus Closest Analogs


Para-CF3 Substitution Enables Critical Hydrophobic Contact with Human PPARalpha Ile272, Absent in Meta-CF3 Isomers

The para-trifluoromethyl group on the target compound's phenyl ring is structurally positioned to engage in a specific hydrophobic interaction with isoleucine 272 (Ile272) in helix 3 of the human PPARalpha ligand-binding domain. This interaction was established by molecular modeling of KCL, a closely related alpha-substituted phenylpropanoic acid derivative bearing the same 4-CF3-phenyl motif [1]. The critical nature of this 4-CF3–Ile272 contact is demonstrated by the fact that KCL exhibits approximately 87-fold selectivity for human PPARalpha (EC50 60 nM) over rat PPARalpha (EC50 5,200 nM), a species difference attributed to the I272F residue variation [2]. In direct SAR comparisons within the same phenylpropanoic acid chemotype, a 3-CF3 (meta) analog (compound 67 in Nomura et al.) showed dramatically reduced PPARalpha transactivation activity relative to the 4-CF3 (para) counterpart (compound 10) [3].

PPARalpha subtype selectivity species-selective agonism molecular recognition

Alpha-Methyl Substituent Modulates PPARalpha Activity Relative to Des-Methyl and Bulkier Alpha-Alkyl Analogs

The alpha-methyl substituent on the target compound occupies a pivotal position in the structure-activity landscape of phenylpropanoic acid PPAR agonists. In the systematic SAR study by Nomura et al., compound 9—the racemic alpha-methyl analog (closest published structure to the target compound)—showed a measurable increase in PPARalpha transactivation activity relative to the unsubstituted parent (compound 8), but was less potent than the alpha-ethyl analog (compound 10) [1]. Specifically, introduction of a methyl group at the alpha-position (compound 9) increased PPARalpha activity, while the ethyl group (compound 10) produced an approximately 25-fold enhancement in potency (EC50 0.040 µM vs 1.0 µM for the unsubstituted parent) [2]. Bulkier alpha-substituents (n-Pr, i-Pr, n-Bu) generally decreased activity, and alpha,alpha-dimethyl substitution (compound 23) was detrimental [2]. This establishes the alpha-methyl as providing a baseline chirality-dependent activity while avoiding the steric penalties of larger substituents.

SAR alpha-position PPARalpha transactivation alkyl substitution

Defined (R)-Stereochemistry Provides Distinct Chiral Recognition Versus (S)-Enantiomer and Racemate

The target compound possesses a defined (R)-absolute configuration at the alpha-carbon, as confirmed by its IUPAC name, SMILES notation (C[C@H](CC1=CC=C(C=C1)C(F)(F)F)C(=O)O), and InChIKey with stereochemical designation [1]. Phenylpropanoic acid-type PPAR agonists exhibit strong stereochemical dependence: Nomura et al. specifically identified optically active alpha-alkylphenylpropanoic acid derivatives as the active form, with stereochemistry at the alpha-position being one of the key determinants of PPAR subtype transactivation potency and selectivity [2]. This is further supported by the broader class behavior of 2-arylpropionic acids (profens), where the (S)-enantiomers typically possess the desired pharmacological activity, making the (R)-enantiomer valuable as a stereochemical probe, negative control, or synthetic precursor [3].

chiral recognition enantiomeric differentiation optical purity

Computed LogP of 3.1 Positions Compound in Optimal Lipophilicity Range for CNS-Permeable Chemical Space Relative to Non-Fluorinated Analogs

The target compound has a computed XLogP3-AA of 3.1, reflecting the lipophilicity-enhancing effect of the 4-trifluoromethyl substituent [1]. By comparison, the non-fluorinated analog (2R)-2-methyl-3-phenylpropanoic acid would have a significantly lower logP (estimated ~2.0–2.2 based on the removal of three fluorine atoms). The 3-[4-(trifluoromethyl)phenyl]propanoic acid (des-methyl analog, CAS 53473-36-2) has a computed XLogP3 of approximately 2.8 [2], indicating that the alpha-methyl group in the target compound contributes an incremental ~0.3 log units of lipophilicity. This logP of 3.1 falls within the favorable range for both oral bioavailability (Lipinski Rule of Five compliance) and potential CNS permeability, distinguishing it from both more polar and more lipophilic analogs [3].

lipophilicity physicochemical properties drug-likeness

Dual Functional Utility as Both a Chiral Carboxylic Acid Building Block and a Minimal PPARalpha Pharmacophore Probe

The target compound uniquely combines two functional identities within a single, commercially available entity: (1) it is an enantiomerically pure chiral carboxylic acid amenable to amide coupling, esterification, and other standard derivatization reactions for constructing more complex molecules, and (2) it contains the minimal pharmacophoric elements of the phenylpropanoic acid-type PPARalpha agonist scaffold—namely the carboxylic acid head group, the phenylpropanoic acid linker, and the 4-CF3 hydrophobic tail—as validated by the extensive SAR studies of Miyachi and colleagues [1]. This stands in contrast to: the des-methyl analog 3-[4-(trifluoromethyl)phenyl]propanoic acid, which lacks the chiral center and alpha-alkyl SAR handle; the alpha-amino analog (2R)-2-amino-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid, which introduces an additional functional group that alters both reactivity and biological profile; and the more elaborate KCL-type compounds, which contain additional linker and distal ring systems that reduce their versatility as simple building blocks [2].

chiral building block PPARalpha pharmacophore medicinal chemistry

Recommended Application Scenarios for (2R)-2-Methyl-3-[4-(Trifluoromethyl)phenyl]propanoic Acid


Stereochemical Probe in PPARalpha Structure-Activity Relationship Studies

Use the (R)-enantiomer as a defined stereochemical probe alongside its (S)-enantiomer and racemate in PPAR-GAL4 transactivation assays to deconvolute the contribution of alpha-carbon stereochemistry to receptor activation. The para-CF3 group ensures engagement with the Ile272 residue in human PPARalpha, while the (R)-configuration provides a distinct spatial orientation that can be compared against literature data for related alpha-alkylphenylpropanoic acids [1]. This application is directly supported by the Nomura et al. SAR framework demonstrating that stereochemistry at the alpha-position is a primary determinant of PPAR subtype selectivity [2].

Chiral Starting Material for Synthesis of Fluorinated PPAR Agonist Analogs

Deploy this compound as an enantiomerically pure building block for constructing more elaborate phenylpropanoic acid derivatives via amide coupling at the carboxylic acid or functionalization at the alpha-methyl position. The 4-CF3 substituent introduces metabolic stability and enhanced target binding, as demonstrated by the KCL molecular modeling studies showing the critical hydrophobic contact between the 4-CF3 group and PPARalpha Ile272 [3]. The commercially available 95% enantiopure material from Enamine (100 mg to 1 g scale) enables direct use in parallel synthesis without additional chiral resolution steps [4].

Negative Control or Baseline Compound for Alpha-Ethoxy and Alpha-Ethyl PPAR Agonist Programs

Employ the compound as a reference baseline in SAR campaigns focused on optimizing the alpha-substituent of phenylpropanoic acid PPAR agonists. Since the alpha-methyl analog (compound 9 in Nomura et al.) shows measurable but sub-maximal PPARalpha activity relative to the alpha-ethyl analog (compound 10), the target compound can serve as a benchmark against which improved alpha-substituents (e.g., ethyl, ethoxy) are compared [2]. The defined (R)-stereochemistry ensures that observed activity differences are attributable to the substituent rather than stereochemical heterogeneity.

Physicochemical Comparator for Assessing CF3 Positional Isomer Effects on Drug-Like Properties

Utilize this 4-CF3 compound in parallel with its 2-CF3 (CAS 1269531-78-3) and 3-CF3 positional isomers to experimentally determine the impact of CF3 ring position on logD, solubility, plasma protein binding, and metabolic stability. While in silico XLogP3 values are comparable for the 4-CF3 isomer (3.1) [5], the experimentally determined properties may diverge due to differences in intramolecular electronic effects and solvation, providing critical data for lead optimization decisions.

Quote Request

Request a Quote for (2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.